
AMG-837 sodium
説明
準備方法
合成経路と反応条件
AMG 837(ナトリウム塩)の合成には、コア構造の形成とそれに続く官能基化を含む複数のステップが含まれます。特定の合成経路と反応条件は、機密情報であり、詳細に公開されていません。 同様の化合物の一般的な合成方法は、通常以下を含みます。
コア構造の形成: このステップは、縮合反応、環化、官能基変換などの有機合成技術の使用を伴うことがよくあります。
官能基化: 次に、コア構造は、所望の薬理学的特性を得るためにさまざまな置換基で官能基化されます。これには、ハロゲン化、アルキル化、エステル化などの反応が含まれる場合があります。
工業生産方法
AMG 837(ナトリウム塩)の工業生産方法は公表されていません。 大規模合成には、コスト効率、スケーラビリティ、規制基準への準拠を確保するために、ラボ規模の合成経路の最適化が必要になる可能性があります。
化学反応の分析
反応の種類
AMG 837(ナトリウム塩)は、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: この反応は、水素の付加または酸素の除去を伴います。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
置換: この反応は、1つの官能基を別の官能基と置き換えることを伴います。一般的な試薬には、ハロゲンと求核剤があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: ハロゲン、求核剤。
形成された主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはカルボン酸を生成する可能性がありますが、還元はアルコールまたはアミンを生成する可能性があります。
科学研究の応用
AMG 837(ナトリウム塩)には、次のようないくつかの科学研究の応用があります。
科学的研究の応用
Pharmacological Properties
AMG-837 sodium acts as a partial agonist for GPR40, which plays a crucial role in insulin secretion and glucose metabolism. The compound has demonstrated the ability to enhance insulin secretion in response to glucose levels, making it a candidate for diabetes management. Key pharmacological properties include:
- Insulin Secretion Enhancement : Preclinical studies have shown that this compound significantly improves glucose tolerance and increases insulin secretion during glucose challenges in various animal models, including Sprague-Dawley rats and Zucker fatty rats .
- Mechanism of Action : The activity of this compound on GPR40 was characterized through various assays, including GTPγS binding and calcium flux assays. These studies indicated that this compound effectively stimulates insulin release from isolated pancreatic islets .
Preclinical Studies
Numerous preclinical studies have validated the effectiveness of this compound in managing blood sugar levels. Notable findings include:
- Glucose Tolerance Tests : In vivo experiments demonstrated that this compound lowered post-prandial glucose levels and improved glucose tolerance in both normal and obese rat models .
- Long-term Efficacy : Daily administration of this compound for extended periods resulted in sustained improvements in glucose excursions, indicating its potential for chronic use in diabetes treatment .
Click Chemistry Applications
Beyond its pharmacological uses, this compound possesses unique chemical properties that allow it to serve as a click chemistry reagent . The presence of an alkyne functional group enables it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the synthesis of complex molecular structures. This application is particularly useful for:
- Research Tools Development : By linking this compound to other molecules containing azide groups, researchers can create new probes and tools for studying biological processes .
Safety and Toxicity Considerations
Despite its promising applications, concerns regarding toxicity have been raised. In clinical trials, AMG-837 was withdrawn due to safety issues related to liver toxicity observed with similar compounds targeting GPR40 . Ongoing research is essential to evaluate the safety profile of this compound further.
Comparative Analysis with Other Compounds
This compound has been compared with other GPR40 agonists regarding efficacy and safety:
Compound | Efficacy (EC50) | Liver Toxicity Risk | Notes |
---|---|---|---|
This compound | 13.5 nM | Moderate | Effective in lowering glucose levels |
TAK-875 | Not specified | High | Withdrawn due to liver toxicity concerns |
CPL207280 | Not specified | Low | Improved safety profile compared to TAK-875 |
作用機序
AMG 837(ナトリウム塩)は、GPR40受容体の部分アゴニストとして作用することによりその効果を発揮します。この受容体は、上昇した血糖値に応答したインスリン分泌の調節に関与しています。 AMG 837のGPR40への結合は、細胞内シグナル伝達経路を活性化し、グルコース刺激インスリン分泌の増強につながります . このメカニズムは、血糖値をグルコース依存的に調節するのに役立つため、2型糖尿病の治療に特に有益です .
類似の化合物との比較
類似の化合物
AMG 837(水酸化カルシウム): 同様の薬理学的特性を持つAMG 837の別の形態.
AMG 837(ヘミカルシウム): 化学構造と溶解度にわずかな違いがあるAMG 837のバリアント.
独自性
AMG 837(ナトリウム塩)は、GPR40アゴニストとしての高い効力と選択性により独自です。 優れた薬物動態プロファイルとロバストなグルコース依存性インスリン分泌促進を示し、2型糖尿病の治療のための有望な候補となっています . グルコース依存的なインスリン分泌を促進する能力は、同じ受容体を標的とする他の化合物とは異なります .
類似化合物との比較
Similar Compounds
AMG 837 (calcium hydrate): Another form of AMG 837 with similar pharmacological properties.
AMG 837 (hemicalcium): A variant of AMG 837 with slight differences in its chemical structure and solubility.
Uniqueness
AMG 837 (sodium salt) is unique due to its high potency and selectivity as a GPR40 agonist. It has a superior pharmacokinetic profile and robust glucose-dependent stimulation of insulin secretion, making it a promising candidate for the treatment of type 2 diabetes . Its ability to enhance insulin secretion in a glucose-dependent manner sets it apart from other compounds targeting the same receptor .
生物活性
AMG-837 sodium is a potent partial agonist of the free fatty acid receptor 1 (FFA1 or GPR40), which plays a significant role in glucose metabolism and insulin secretion. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for diabetes treatment.
Chemical Name: (β S)-β-1-Propyn-1-yl-4-[[4'-(trifluoromethyl)[1,1'-biphenyl]-3-yl]methoxy]benzenepropanoic acid hemicalcium salt
Molecular Formula: C₁₈H₁₈F₃O₄S
Purity: ≥98%
This compound acts primarily as a partial agonist at the GPR40 receptor, which is coupled to G-proteins that stimulate intracellular calcium flux. The compound exhibits varying potency across species, with EC50 values indicating its effectiveness:
Species | EC50 (nM) |
---|---|
Human | 13.5 |
Mouse | 22.6 |
Rat | 31.7 |
Dog | 71.3 |
Rhesus Monkey | 30.6 |
These values suggest that this compound is significantly more potent than the naturally occurring fatty acid ligand docosahexaenoic acid (DHA), with a potency increase of approximately 400-500 times in various assays .
Insulin Secretion
This compound enhances glucose-dependent insulin secretion. In vitro studies demonstrated that it stimulates insulin release from isolated mouse islets, indicating its potential as an antidiabetic agent. In vivo studies using glucose tolerance tests on Sprague-Dawley and Zucker fatty rats showed that this compound effectively lowers glucose excursions and increases insulin secretion during hyperglycemic conditions .
Dosage and Administration
In preclinical studies, this compound was administered via oral gavage at doses ranging from 0.03 mg/kg to 3 mg/kg. Results indicated that even a single dose could significantly suppress plasma glucose levels post-glucose challenge, with sustained effects observed over multiple days of administration .
Case Studies
Study on Zucker Fatty Rats:
In a study involving Zucker fatty rats—an established model for insulin resistance—this compound was shown to improve glucose tolerance and stimulate insulin secretion effectively. Following a daily dosing regimen for 21 days, the compound continued to exhibit beneficial effects on glucose metabolism, highlighting its potential for chronic use in managing diabetes .
Acute Administration Studies:
Acute administration of this compound resulted in decreased glucose levels in both normal and diabetic rat models during glucose tolerance tests. The findings support its role as a therapeutic candidate for enhancing insulin sensitivity and controlling blood sugar levels .
Safety and Efficacy
The pharmacokinetic profile of this compound indicates excellent oral bioavailability (%F = 84) and favorable distribution characteristics in animal models. No significant off-target effects were noted at concentrations up to 10 µM against related receptors such as GPR41 (FFA2), GPR43 (FFA3), or GPR120 .
特性
IUPAC Name |
sodium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3O3.Na/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;/h3,5-15,21H,16-17H2,1H3,(H,30,31);/q;+1/p-1/t21-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTDAZVPDCRYKT-BOXHHOBZSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F3NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865231-45-4 | |
Record name | AMG-837 sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865231454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AMG-837 SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5KP187PIU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。